molecular formula C7H6O3 B3334317 Fumaryl acetone CAS No. 62966-21-6

Fumaryl acetone

Cat. No.: B3334317
CAS No.: 62966-21-6
M. Wt: 138.12 g/mol
InChI Key: LRBCDZWXQXOVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fumaryl acetone can be synthesized through various methods. One common method involves the reaction of maleic anhydride with phthaloyl chloride in the presence of anhydrous zinc chloride. The reaction mixture is heated in an oil bath, and the product is distilled to obtain fumaryl chloride, which can then be hydrolyzed to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Fumaryl acetone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into less oxidized forms.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Fumaryl acetone has several applications in scientific research, including:

Mechanism of Action

Fumaryl acetone exerts its effects through its involvement in the tyrosine catabolic pathway. It is a substrate for the enzyme fumarylacetoacetate hydrolase, which catalyzes the hydrolytic cleavage of fumarylacetoacetate to produce fumarate and acetoacetate. This reaction is crucial for the proper breakdown of tyrosine and the prevention of toxic metabolite accumulation .

Comparison with Similar Compounds

Similar Compounds

    Fumaric Acid: Fumaric acid is a butenedioic acid with a similar structure to fumaryl acetone.

    Succinylacetone: Succinylacetone is another metabolite in the tyrosine catabolic pathway.

Uniqueness

This compound is unique due to its specific role in the tyrosine catabolic pathway and its potential applications in scientific research. Its ability to undergo various chemical reactions and its involvement in metabolic processes make it a valuable compound for further study and application.

Properties

IUPAC Name

cyclohept-6-ene-1,3,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-5-1-2-6(9)4-7(10)3-5/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBCDZWXQXOVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212166
Record name Fumaryl acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62966-21-6
Record name Fumarylacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062966216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fumaryl acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fumaryl acetone
Reactant of Route 2
Fumaryl acetone
Reactant of Route 3
Fumaryl acetone
Reactant of Route 4
Fumaryl acetone
Reactant of Route 5
Fumaryl acetone
Reactant of Route 6
Fumaryl acetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.